

An In-depth Technical Guide to 2,5-Dibromofuran: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,5-Dibromofuran**, a key halogenated heterocyclic intermediate in organic synthesis. The document details its chemical and physical properties, provides established experimental protocols for its synthesis and subsequent reactions, and explores its applications, particularly in the synthesis of complex natural products relevant to drug discovery. This guide is intended to be a valuable resource for researchers in medicinal chemistry, organic synthesis, and materials science.

Introduction

2,5-Dibromofuran is a disubstituted furan, a class of aromatic heterocyclic compounds integral to a wide array of natural products and synthetic pharmaceuticals. The strategic placement of two bromine atoms at the alpha positions of the furan ring significantly influences its electronic properties and provides reactive handles for a variety of chemical transformations. This makes **2,5-Dibromofuran** a versatile and valuable building block for the construction of more complex molecular architectures. Its utility is notably highlighted in its application as a key precursor in the total synthesis of the potent anti-cancer agent, Eleutherobin.

Molecular Structure and Identification



The molecular structure of **2,5-Dibromofuran** consists of a five-membered furan ring substituted with bromine atoms at the 2 and 5 positions.

• Chemical Name: 2,5-Dibromofuran

CAS Number: 32460-00-7[1]

Molecular Formula: C₄H₂Br₂O[1]

Molecular Weight: 225.87 g/mol [2]

SMILES: BrC1=CC=C(Br)O1[1]

InChi Key: LACYYWKMIJOHLU-UHFFFAOYSA-N

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of **2,5-Dibromofuran** is presented in Table **1**. It is important to note that while widely used, some commercial suppliers do not provide detailed analytical data for this compound.

Table 1: Physicochemical Properties of **2,5-Dibromofuran**

Property	Value	Reference(s)
Appearance	Colorless to light yellow liquid	-
Boiling Point	165 °C / 764 mmHg	-
Density	2.159 g/cm ³	-
Solubility	Sparingly soluble in water; Soluble in chloroform and methanol	-

Spectroscopic Data

Experimental spectroscopic data for **2,5-Dibromofuran** is not consistently available in the public domain. However, based on the known spectral characteristics of similar furan



derivatives, the following are the expected spectroscopic signatures.

- ¹H NMR: A single signal is expected in the aromatic region (typically around 6.4-6.6 ppm) for the two equivalent protons at the 3 and 4 positions.
- ¹³C NMR: Two distinct signals are anticipated. The carbon atoms bonded to bromine (C2 and C5) would appear in the range of 120-125 ppm, while the carbons at the 3 and 4 positions would resonate at approximately 110-115 ppm.
- Infrared (IR) Spectroscopy: Key absorption bands are expected for C-H stretching of the furan ring (~3100-3150 cm⁻¹), C=C stretching (~1500-1600 cm⁻¹ and ~1380-1480 cm⁻¹), C-O-C stretching (~1000-1100 cm⁻¹), and C-Br stretching (below 1000 cm⁻¹).
- Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a
 molecule containing two bromine atoms (a 1:2:1 ratio for M, M+2, and M+4 peaks)
 corresponding to the molecular weight.

Synthesis and Experimental Protocols

The most common and direct method for the synthesis of **2,5-Dibromofuran** is the electrophilic bromination of furan.

Synthesis of 2,5-Dibromofuran via Bromination of Furan

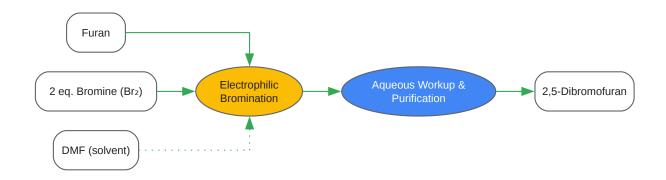
This procedure involves the reaction of furan with two molar equivalents of bromine in a suitable solvent, typically N,N-dimethylformamide (DMF).[3][4]

Experimental Protocol:

- In a three-necked round-bottomed flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, place a solution of furan (1.0 equivalent) in N,N-dimethylformamide (DMF).
- Cool the flask in an ice bath to maintain a low temperature.
- Slowly add a solution of bromine (2.0 equivalents) in DMF from the dropping funnel to the stirred furan solution, ensuring the temperature does not rise significantly.



- After the addition is complete, allow the reaction mixture to stir for a specified period (e.g., 1 hour) at room temperature.
- Pour the reaction mixture into water and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.
- Wash the combined organic extracts with water and then with a saturated sodium bicarbonate solution to remove any unreacted bromine and acidic byproducts.
- Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
- The crude product can be purified by distillation under reduced pressure to yield 2,5-Dibromofuran (reported yield: 48%).[3][4]



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Caption: Synthesis of **2,5-Dibromofuran** from Furan.

Chemical Reactivity and Key Reactions

The bromine atoms in **2,5-Dibromofuran** serve as versatile functional handles for a variety of subsequent transformations, including metal-halogen exchange, "halogen dance" rearrangements, and palladium-catalyzed cross-coupling reactions.

Halogen Dance Reaction



Upon treatment with strong bases like lithium diisopropylamide (LDA), **2,5-Dibromofuran** can undergo a "halogen dance" reaction, where the bromine atoms migrate to different positions on the furan ring. The reaction conditions can be controlled to favor either the rearranged product or to prevent the migration and achieve substitution at the 3-position.[5]

Experimental Protocol for Halogen Dance and Quenching:

- To a solution of lithium diisopropylamide (LDA) (0.85 equivalents) in an anhydrous solvent (e.g., THF) at -78 °C under an inert atmosphere, add a solution of **2,5-Dibromofuran** (1.0 equivalent).
- Allow the reaction to stir at this temperature for an extended period (e.g., 90 minutes).
- Add the remaining portion of LDA (0.25 equivalents) and continue stirring.
- Quench the reaction with a suitable electrophile (e.g., chlorotrimethylsilane or chlorotrimethylstannane).
- Perform an aqueous workup and purify the product by column chromatography. Reported yields for quenching with chlorotrimethylsilane and chlorotrimethylstannane are 71% and 75%, respectively.[5]



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Caption: Halogen Dance Reaction of **2,5-Dibromofuran**.

Palladium-Catalyzed Cross-Coupling Reactions

2,5-Dibromofuran is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of new carbon-carbon bonds. This is a cornerstone reaction for the synthesis of biaryl and heteroaryl compounds.

Experimental Protocol for Suzuki-Miyaura Coupling:

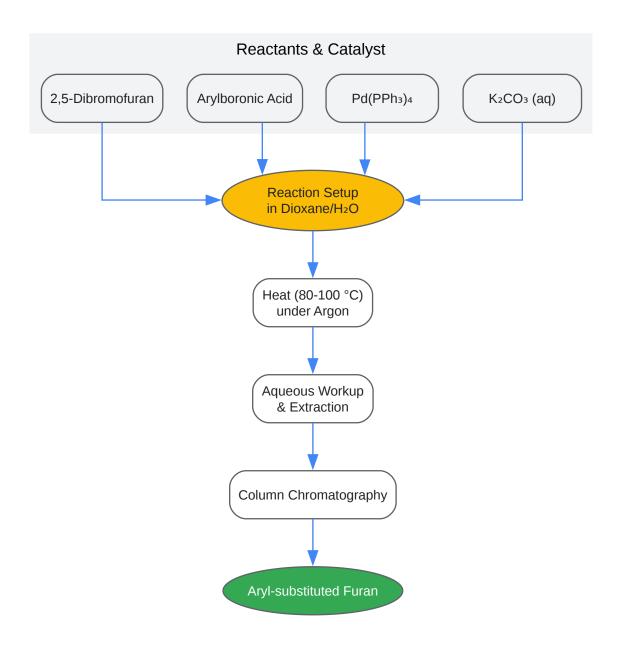
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- In a pressure tube, combine **2,5-Dibromofuran** (1.0 equivalent), the desired arylboronic acid (1.1 to 2.2 equivalents, depending on whether mono- or di-substitution is desired), and a palladium catalyst such as Pd(PPh₃)₄ (2-3 mol%).
- Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.
- Add a base, typically an aqueous solution of potassium carbonate (K2CO3).
- Seal the tube and heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., argon) for 3-12 hours, monitoring the reaction progress by TLC or GC-MS.
- After cooling to room temperature, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.
- Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.





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Caption: Workflow for Suzuki-Miyaura Coupling of 2,5-Dibromofuran.

Applications in Drug Development and Organic Synthesis

2,5-Dibromofuran is a valuable intermediate in the synthesis of a variety of target molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[6] Its ability to undergo selective functionalization at the bromine-substituted carbons makes it a powerful tool for building molecular complexity.



Total Synthesis of Eleutherobin

A prominent example of the utility of **2,5-Dibromofuran** in the synthesis of biologically active molecules is its use as a key building block in the total synthesis of Eleutherobin. Eleutherobin is a natural product that exhibits potent anti-cancer activity through a Taxol-like mechanism of microtubule stabilization. In one of the synthetic routes, monometalation of **2,5-Dibromofuran** with n-butyllithium generates a lithiated furan species, which then reacts with a complex aldehyde fragment to construct a significant portion of the Eleutherobin core structure.

Safety and Handling

2,5-Dibromofuran should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

2,5-Dibromofuran is a highly versatile and synthetically useful building block in organic chemistry. Its straightforward synthesis and the reactivity of its carbon-bromine bonds allow for its incorporation into a wide range of complex molecules. The detailed protocols and reactivity profiles presented in this guide are intended to facilitate its use in research and development, particularly in the fields of medicinal chemistry and materials science, where the furan scaffold continues to be a prevalent and important structural motif.

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